Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether
Overview
Description
Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether: is a chlorinated derivative of bisphenol A. It is commonly released during the thermal coating treatment of food cans, large storage vessels, and food containers . This compound is known for its applications in various industrial processes, particularly in the production of epoxy resins.
Mechanism of Action
Target of Action
Bisphenol A Diglycidyl Ether Hydrochloride (BADGE-HCl), also known as Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether, is a derivative of Bisphenol A (BPA). It is primarily associated with endocrine disruption, cytotoxicity, and genotoxicity . The primary targets of BADGE-HCl are therefore the endocrine system and cellular structures involved in growth and development .
Mode of Action
For instance, it has been reported that BADGE-HCl can disrupt normal endocrine function, potentially leading to adverse effects on growth and development .
Biochemical Pathways
BADGE-HCl can affect various biochemical pathways. It is synthesized when epoxy resins are produced via the condensation of Bisphenol A (BPA) and epichlorohydrin . During storage, food coatings can interact with aqueous and acidic foods, leading to the formation of hydrolysis derivatives, such as BADGE·2H2O, BADGE·H2O, that may migrate into the food .
Pharmacokinetics
It has been detected in the serum of infants, indicating that it can be absorbed and distributed in the body . The presence of BADGE-HCl in various food products suggests that it can be ingested and potentially metabolized .
Result of Action
The molecular and cellular effects of BADGE-HCl’s action include endocrine disruption, cytotoxicity, and genotoxicity . These effects raise concerns about the compound’s potential adverse effects on infants, particularly during stages of remarkable growth and development . In Drosophila, exposure to BADGE has been shown to cause cell over-proliferation .
Action Environment
The action, efficacy, and stability of BADGE-HCl can be influenced by various environmental factors. For instance, the presence of hydrochloric acid in organosol lacquers promotes the formation of chlorohydroxy derivatives, including BADGE·HCl . Furthermore, the nature of the food material, whether it is aqueous or not, can influence the remaining BADGE’s hydrolysis into mono- and di-hydrolyzed compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether is synthesized through the reaction of bisphenol A with epichlorohydrin. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the formation of the glycidyl ether group .
Industrial Production Methods: In industrial settings, the production of bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether involves large-scale reactors where bisphenol A and epichlorohydrin are reacted under controlled conditions. The reaction mixture is then purified to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Dechlorinated derivatives
- Substituted products with various functional groups
Scientific Research Applications
Chemistry: Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether is used as a reference standard in analytical chemistry for the determination of bisphenol A derivatives in food and beverages using techniques like liquid chromatography coupled with tandem mass spectrometry .
Biology and Medicine: The compound is studied for its potential endocrine-disrupting effects, as it can mimic estrogen and interfere with hormonal functions .
Industry: In the industrial sector, bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether is used in the production of epoxy resins, which are essential components in coatings, adhesives, and composite materials .
Comparison with Similar Compounds
- Bisphenol A diglycidyl ether
- Bisphenol F diglycidyl ether
- Novolac glycidyl ethers (2-ring, 3-ring, 4-ring, etc.)
Uniqueness: Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether is unique due to its chlorinated structure, which imparts distinct chemical properties and reactivity compared to other bisphenol derivatives. This chlorination also influences its interaction with biological systems, making it a compound of interest in studies related to endocrine disruption .
Properties
IUPAC Name |
1-chloro-3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClO4/c1-21(2,15-3-7-18(8-4-15)24-12-17(23)11-22)16-5-9-19(10-6-16)25-13-20-14-26-20/h3-10,17,20,23H,11-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLOKZYCSSQYEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC=C(C=C3)OCC(CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400216 | |
Record name | BADGE-HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13836-48-1 | |
Record name | Bisphenol A (3-chloro-2-hydroxypropyl)glycidyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013836481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BADGE-HCl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bisphenol A (3-chloro-2-hydroxypropyl) glycidyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISPHENOL A (3-CHLORO-2-HYDROXYPROPYL)GLYCIDYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W5KTO0C7S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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